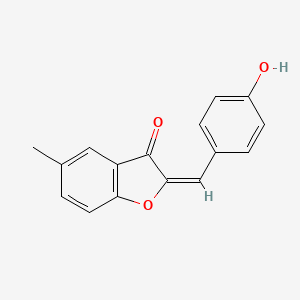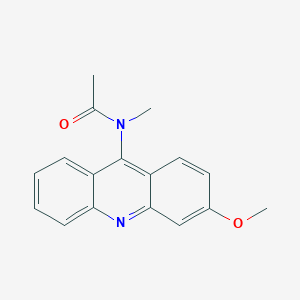
N-(3-Methoxyacridin-9-YL)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methoxyacridin-9-YL)-N-methylacetamide is a compound belonging to the acridine family, which is known for its diverse biological activities. Acridine derivatives have been extensively studied for their potential therapeutic applications, particularly in the fields of cancer treatment, antimicrobial activity, and neurodegenerative diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyacridin-9-YL)-N-methylacetamide typically involves the condensation of 9-amino-3-methoxyacridine with N-methylacetamide under specific reaction conditions. The process may include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for acridine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency and reduce production time .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Methoxyacridin-9-YL)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives with potential biological activities.
Reduction: Reduction reactions can modify the acridine core, potentially altering its biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted acridine derivatives, which can exhibit a range of biological activities, including anticancer and antimicrobial properties .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Investigated for its interactions with DNA and proteins, which can influence cellular processes.
Medicine: Explored for its anticancer properties, particularly its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of fluorescent dyes and materials for various applications
Mécanisme D'action
The mechanism of action of N-(3-Methoxyacridin-9-YL)-N-methylacetamide involves its ability to intercalate into DNA, disrupting the normal function of the DNA helix. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the prevention of DNA replication and transcription, ultimately causing cell death. Additionally, the compound can interact with various proteins, influencing signaling pathways and inducing apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Aminoacridine: Known for its DNA intercalating properties and use in anticancer research.
Amsacrine: A clinically used anticancer drug that also intercalates into DNA and inhibits topoisomerase.
Quinacrine: An antimalarial drug with similar DNA intercalating properties
Uniqueness
N-(3-Methoxyacridin-9-YL)-N-methylacetamide is unique due to its specific substitution pattern, which can influence its binding affinity to DNA and proteins, potentially leading to distinct biological activities compared to other acridine derivatives .
Propriétés
Numéro CAS |
61299-64-7 |
|---|---|
Formule moléculaire |
C17H16N2O2 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
N-(3-methoxyacridin-9-yl)-N-methylacetamide |
InChI |
InChI=1S/C17H16N2O2/c1-11(20)19(2)17-13-6-4-5-7-15(13)18-16-10-12(21-3)8-9-14(16)17/h4-10H,1-3H3 |
Clé InChI |
OUBGVQKDHLIRMS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)C1=C2C=CC(=CC2=NC3=CC=CC=C31)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromoimidazo[1,2-a]pyrazin-2-amine](/img/structure/B12920434.png)

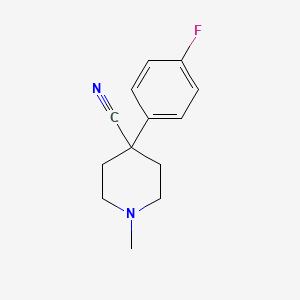
![3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, 3-ethyl-6-methyl-](/img/structure/B12920457.png)

![3-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione](/img/structure/B12920470.png)
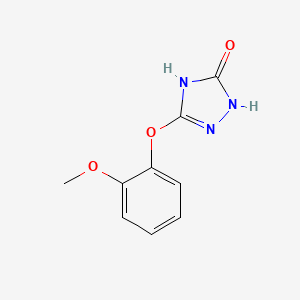
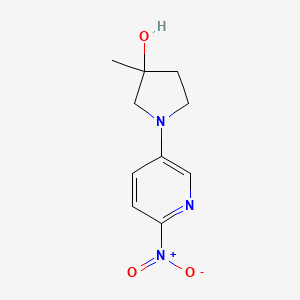
![Imidazo[1,2-a]pyrimidin-5-amine, 7-chloro-N-(phenylmethyl)-](/img/structure/B12920483.png)
![2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B12920487.png)
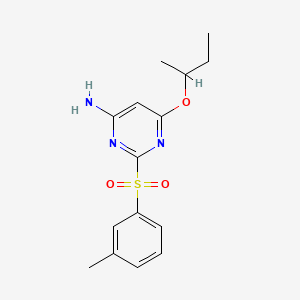
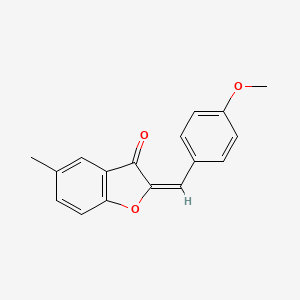
![3-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]oxane-2,6-dione](/img/structure/B12920504.png)
